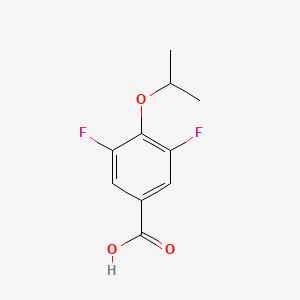

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Description

Properties

IUPAC Name |

3,5-difluoro-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOBUACMSAPVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, a key intermediate in the development of novel pharmaceutical agents. The presence of fluorine atoms and an isopropoxy group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document outlines the synthetic route, provides detailed experimental protocols derived from analogous procedures, and presents relevant data in a structured format.

Synthesis Pathway Overview

The most plausible and commonly employed synthetic route to this compound involves a two-step process commencing with a commercially available starting material, methyl 3,5-difluoro-4-hydroxybenzoate. The synthesis pathway is as follows:

-

O-Isopropylation: The phenolic hydroxyl group of methyl 3,5-difluoro-4-hydroxybenzoate is alkylated using an isopropylating agent, such as 2-bromopropane or isopropyl iodide, under basic conditions. This reaction, a variation of the Williamson ether synthesis, yields methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate.

-

Ester Hydrolysis: The methyl ester of the intermediate compound is then hydrolyzed to the corresponding carboxylic acid, this compound, typically using a strong base like sodium hydroxide followed by acidic workup.

The overall logical workflow for this synthesis is depicted in the following diagram:

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound. These are based on established chemical principles and analogous procedures found in the literature for similar compounds.

Step 1: Synthesis of Methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate

This procedure details the O-isopropylation of methyl 3,5-difluoro-4-hydroxybenzoate via a Williamson ether synthesis.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 3,5-difluoro-4-hydroxybenzoate | C₈H₆F₂O₃ | 188.13 |

| 2-Bromopropane | C₃H₇Br | 122.99 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 |

Procedure:

-

To a stirred solution of methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 - 2.0 eq.).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add 2-bromopropane (1.2 - 1.5 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate | C₁₁H₁₂F₂O₃ | 230.21 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 |

| Methanol (MeOH) | CH₄O | 32.04 |

| Water (H₂O) | H₂O | 18.02 |

| Hydrochloric Acid (HCl, concentrated) | HCl | 36.46 |

Procedure:

-

Dissolve methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate (1.0 eq.) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2.0 - 3.0 eq.) in water to the reaction mixture.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis pathway. Yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Theoretical Yield (%) |

| 1 | Methyl 3,5-difluoro-4-hydroxybenzoate | Methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate | 85 - 95 |

| 2 | Methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate | This compound | 90 - 98 |

Signaling Pathway and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The following diagram illustrates the relationship between the key chemical species in this pathway.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to conduct their own risk assessments and optimization studies for the specific conditions and scale of their work.

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is a fluorinated aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution. Fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a summary of the available physicochemical data for this compound, outlines general experimental protocols for property determination, and presents a logical workflow for such characterization.

Core Physicochemical Properties

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 1344109-54-1 | [1] |

| Molecular Formula | C₁₀H₁₀F₂O₃ | [2] |

| Molecular Weight | 216.18 g/mol | [2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

Note: The absence of experimental data highlights an opportunity for further research to characterize this compound fully.

General Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

-

Principle: A small, powdered sample of the crystalline solid is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes.[4]

-

Procedure:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

A rapid heating rate can be used to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 20°C below the approximate melting point.[4][5]

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Solubility Determination

Solubility provides insights into a compound's polarity and is critical for formulation and biological studies.

-

Principle: The solubility of a compound is determined by adding a small, measured amount of the solute to a fixed volume of a solvent and observing the extent of dissolution.[6] For acidic compounds, solubility in aqueous bases is also assessed.

-

Apparatus: Test tubes, vortex mixer, pH meter.

-

Procedure for Aqueous and Organic Solubility:

-

A small, pre-weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added.

-

The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.[7]

-

The mixture is visually inspected for the presence of undissolved solid.

-

-

Procedure for Acid-Base Solubility:

-

To a test tube containing a small amount of the compound, 1 mL of 5% aqueous sodium hydroxide (NaOH) solution is added.[8] The tube is shaken, and the solubility is observed.

-

If the compound dissolves, it indicates the formation of a sodium salt.

-

To a separate test tube, 1 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution is added to the compound.[7] Solubility in this weaker base can help differentiate between strong and weak acids.

-

To another test tube, 1 mL of 5% hydrochloric acid (HCl) is added to assess for any basic functional groups.[8]

-

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting its pharmacokinetic properties (ADME).[9]

-

Principle: The "shake-flask" method is the traditional and a widely accepted technique.[10] The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient (P). LogP is the base-10 logarithm of P.[9]

-

Apparatus: Separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

n-Octanol and water are pre-saturated with each other.[11]

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are combined in a vessel and shaken vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.[10]

-

The mixture is allowed to stand until the two phases are clearly separated.

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each aliquot is determined using a suitable analytical technique.[12]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9] LogP is then calculated as log₁₀(P).

-

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

Caption: Workflow for the Characterization of a Novel Chemical Compound.

Caption: Decision Tree for Preliminary Solubility-Based Classification.

References

- 1. 1344109-54-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 3,5-Difluoro-4-isopropoxybenzoic acid [myskinrecipes.com]

- 3. westlab.com [westlab.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ws [chem.ws]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. enamine.net [enamine.net]

An In-depth Technical Guide to 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

CAS Number: 1344109-54-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide synthesizes information from supplier specifications and extrapolates from data on structurally related fluorinated benzoic acid derivatives to present a detailed account of its properties, potential synthesis, and applications. The inclusion of fluorine and an isopropoxy group suggests a role as a key intermediate in the development of novel therapeutic agents with potentially enhanced metabolic stability and bioavailability.

Introduction

This compound, also known as 3,5-Difluoro-4-isopropoxybenzoic acid, is a substituted benzoic acid derivative. The presence of two fluorine atoms on the aromatic ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity can influence a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved efficacy and a better side-effect profile. This document aims to consolidate the available technical information and provide a framework for researchers working with this compound.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, its basic properties can be summarized from available sources and predicted based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1344109-54-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₀F₂O₃ | Chemical Supplier Catalogs |

| Molecular Weight | 216.18 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (Predicted) | Inferred from similar compounds |

Synthesis

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed protocol is based on the synthesis of similar alkoxy-substituted difluorobenzoic acids.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

3,5-Difluoro-4-hydroxybenzoic acid

-

2-Bromopropane (or 2-iodopropane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,5-Difluoro-4-hydroxybenzoic acid in anhydrous DMF, add potassium carbonate (or portion-wise addition of sodium hydride at 0 °C).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been found in the public domain. The following are predicted spectral characteristics based on the analysis of similar fluorinated benzoic acid derivatives.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons (2H) appearing as a singlet or a complex multiplet in the range of 7.0-8.0 ppm.- A septet for the methine proton (-CH) of the isopropoxy group around 4.5-5.0 ppm.- A doublet for the methyl protons (-CH₃) of the isopropoxy group around 1.3-1.5 ppm.- A broad singlet for the carboxylic acid proton (-COOH) above 10 ppm. |

| ¹³C NMR | - Carbonyl carbon (-COOH) signal around 165-175 ppm.- Aromatic carbons attached to fluorine will show characteristic splitting (C-F coupling).- Signals for the methine and methyl carbons of the isopropoxy group. |

| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹.- C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹.- C-F stretches in the aromatic region around 1100-1300 cm⁻¹.- Aromatic C-H and C=C stretches. |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight of 216.18. |

Applications in Drug Discovery

This compound is described as a key intermediate in the synthesis of pharmaceutical agents. The structural motifs present in this molecule are valuable in medicinal chemistry for several reasons:

-

Fluorine Substitution: The two fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism. They can also increase the binding affinity of a molecule to its biological target through favorable electrostatic interactions.

-

Carboxylic Acid Group: This functional group can act as a handle for further chemical modifications, such as the formation of amides or esters, allowing for the construction of more complex molecules. It can also participate in hydrogen bonding interactions with biological targets.

-

Isopropoxy Group: This group can influence the lipophilicity and steric profile of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

While the specific biological targets for compounds derived from this intermediate are not publicly known, its structural features suggest potential applications in areas where metabolic stability and target affinity are crucial.

Potential Role in Signaling Pathways (Hypothetical)

Given the common use of such building blocks in kinase inhibitor programs, a hypothetical role for a drug derived from this benzoic acid could be in the inhibition of a protein kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

In this speculative pathway, a drug synthesized using this compound as a starting material could be designed to bind to the ATP-binding site of an intracellular kinase. This would prevent the phosphorylation of its substrate, thereby blocking the downstream signaling cascade that leads to a cellular response like proliferation, which is often dysregulated in diseases such as cancer.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. While direct experimental data is limited, its structural features strongly suggest its utility in creating novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of this compound, which should aid researchers in its application and further investigation. Further experimental work is necessary to fully characterize its properties and explore its full potential in drug discovery.

Unveiling the Solubility Profile of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Focus: Solubility and Synthesis

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, the presence of two fluorine atoms and an ether linkage significantly influences its polarity and, consequently, its solubility in different organic solvents. The fluorination can enhance lipophilicity, potentially increasing solubility in non-polar solvents.

Quantitative Solubility Data of Analogous Compounds

In the absence of direct experimental data for this compound, the solubility of benzoic acid and its fluorinated derivatives can serve as a valuable reference. The following tables summarize the mole fraction solubility (x₁) of benzoic acid and 4-fluorobenzoic acid in a range of common organic solvents at various temperatures. This comparative data provides a foundational understanding of how fluorine substitution can impact solubility.[1]

Table 1: Mole Fraction Solubility (x₁) of Benzoic Acid in Select Organic Solvents [1]

| Temperature (K) | Methanol | Ethanol | Acetone |

| 278.15 | 0.235 | 0.185 | 0.365 |

| 283.15 | 0.270 | 0.215 | 0.410 |

| 288.15 | 0.310 | 0.250 | 0.460 |

| 293.15 | 0.355 | 0.290 | 0.515 |

| 298.15 | 0.405 | 0.335 | 0.570 |

| 303.15 | 0.460 | 0.385 | 0.625 |

| 308.15 | 0.520 | 0.440 | 0.680 |

| 313.15 | 0.585 | 0.500 | 0.735 |

| 318.15 | 0.655 | 0.565 | 0.790 |

| 323.15 | 0.730 | 0.635 | 0.845 |

Table 2: Mole Fraction Solubility (x₁) of 4-Fluorobenzoic Acid in Select Organic Solvents [1]

| Temperature (K) | Methanol | Ethanol | Acetone |

| 278.15 | 0.150 | 0.120 | 0.280 |

| 283.15 | 0.175 | 0.140 | 0.320 |

| 288.15 | 0.205 | 0.165 | 0.365 |

| 293.15 | 0.240 | 0.195 | 0.415 |

| 298.15 | 0.280 | 0.230 | 0.470 |

| 303.15 | 0.325 | 0.270 | 0.525 |

| 308.15 | 0.375 | 0.315 | 0.580 |

| 313.15 | 0.430 | 0.365 | 0.635 |

| 318.15 | 0.490 | 0.420 | 0.690 |

| 323.15 | 0.555 | 0.480 | 0.745 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic acid, such as this compound, in an organic solvent using the isothermal equilibrium method.

Objective: To determine the equilibrium solubility of the target compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.[1]

-

Sample Collection and Filtration: Once equilibrium is established, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent. The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction.

Visualizing Experimental and Synthetic Workflows

To further clarify the processes involved in solubility determination and a plausible synthesis, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for determining solubility.

Caption: Plausible synthesis of the target compound.

While direct quantitative data remains elusive, this guide provides a solid framework for researchers to approach the solubility assessment of this compound. By leveraging data from analogous compounds and employing standardized experimental protocols, scientists can effectively characterize this important pharmaceutical intermediate.

References

A Comprehensive Theoretical Analysis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. While specific experimental and theoretical studies on this particular molecule are not extensively available in current literature, this document outlines a robust computational methodology based on established practices for structurally analogous fluorinated benzoic acids. By leveraging Density Functional Theory (DFT), this guide details the protocols for geometric optimization, vibrational frequency analysis, and the calculation of key electronic properties. The presented data, based on values for similar compounds, serves as a predictive benchmark for future experimental and computational work. This guide is intended to be a foundational resource for researchers in computational chemistry, materials science, and medicinal chemistry, facilitating a deeper understanding of the molecule's structure-property relationships.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, two fluorine atoms at the meta positions relative to the carboxyl group, and an isopropoxy group at the para position. The presence of highly electronegative fluorine atoms and the ether linkage can significantly influence the molecule's electronic structure, acidity, lipophilicity, and metabolic stability.[1] These characteristics make it and similar compounds valuable building blocks in the synthesis of more complex molecules for pharmaceuticals and materials science.[1]

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the molecular properties that govern the macroscopic behavior of such compounds. These computational methods allow for the prediction of molecular geometry, vibrational spectra (FT-IR and FT-Raman), and electronic characteristics like charge distribution and chemical reactivity, often before a molecule is synthesized. This in-silico approach provides critical insights that can guide experimental design and accelerate the drug development process.

This document outlines a prospective theoretical study of this compound using Density Functional Theory (DFT), a widely adopted method for its balance of accuracy and computational cost in studying organic molecules.[2][3]

Computational Methodology

The following section details a standard protocol for a comprehensive theoretical analysis of the title compound.

Software and Method

All calculations would be performed using a quantum chemistry software package like Gaussian. The theoretical framework for this study is Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice that has shown high accuracy for organic systems.[4] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure of a molecule containing electronegative atoms and potential for hydrogen bonding.

Experimental Protocols

-

Molecular Structure Input: The initial 3D structure of this compound is drawn using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This process computationally determines the most stable three-dimensional arrangement of the atoms, yielding equilibrium bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[2] The calculated harmonic frequencies can be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) to correct for anharmonicity and facilitate direct comparison with experimental FT-IR and FT-Raman spectra.[3]

-

Electronic Property Analysis:

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distributions, intramolecular charge transfer, and hyperconjugative interactions between orbitals.[5][6] This provides a quantitative picture of the Lewis structure and electron delocalization.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, chemical reactivity, and electronic transition properties.[1][4][7]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize the charge distribution from a topographical perspective. It identifies electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack), offering crucial information about intermolecular interactions.[8]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Bond Orbitals (NBO), Natural Population Analysis, Mulliken Analysis of Atomic Charges of 2-[(2, 3-Dimethylphenyl) Amino] Benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NBO [cup.uni-muenchen.de]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. elixirpublishers.com [elixirpublishers.com]

An In-depth Technical Guide on 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid: From Discovery to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a critical building block in medicinal chemistry. Its unique structural features, including the presence of two fluorine atoms and an isopropoxy group, impart desirable physicochemical properties to parent molecules, such as enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a particular focus on its pivotal role as an intermediate in the development of potent and selective inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme implicated in metabolic diseases and cancer. Detailed experimental protocols, quantitative biological data of derived inhibitors, and an exploration of the relevant signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability. This compound (CAS RN: 1344109-54-1) exemplifies the successful application of this strategy. This compound serves as a key intermediate in the synthesis of a new generation of therapeutic agents, particularly those targeting Stearoyl-CoA Desaturase (SCD).[1][2] The 3,5-difluoro substitution pattern enhances the compound's stability towards metabolic degradation, while the 4-isopropoxy group can modulate lipophilicity and receptor interactions. This guide will delve into the technical details surrounding this important synthetic intermediate.

Discovery and History

The precise first synthesis of this compound is not extensively documented in publicly available literature under a specific "discovery" context. Its emergence is closely tied to the broader effort in the early 21st century to develop potent and selective inhibitors of Stearoyl-CoA Desaturase (SCD) for the treatment of metabolic disorders. Pharmaceutical companies, recognizing the therapeutic potential of SCD inhibition, initiated extensive medicinal chemistry programs. Within these programs, the synthesis of various substituted benzoic acid derivatives as key intermediates became a focal point.

The earliest significant public disclosures of compounds containing the 3,5-difluoro-4-(propan-2-yloxy)benzoyl moiety appear in patent literature from the mid-to-late 2000s. These patents, filed by major pharmaceutical companies, describe the synthesis and biological evaluation of novel SCD inhibitors. While these documents primarily focus on the final active compounds, they implicitly detail the synthesis of their constituent intermediates, including this compound. Its development can therefore be seen as a direct consequence of the pursuit of effective SCD inhibitors, rather than a standalone discovery.

Synthetic Methodologies

The synthesis of this compound typically proceeds through the O-alkylation of a 3,5-difluoro-4-hydroxybenzoic acid precursor. The general synthetic approach is outlined below.

General Synthesis Pathway

The most common synthetic route involves the etherification of a commercially available starting material, 3,5-difluoro-4-hydroxybenzoic acid. This reaction is typically carried out by reacting the starting material with an isopropylating agent in the presence of a base.

Detailed Experimental Protocols

While specific industrial-scale protocols are proprietary, the following represents a typical laboratory-scale synthesis based on established chemical principles and analogous reactions found in the literature.

Protocol 1: O-Alkylation of Methyl 3,5-Difluoro-4-hydroxybenzoate

This protocol involves the protection of the carboxylic acid as a methyl ester, followed by etherification and subsequent hydrolysis.

-

Step 1: Esterification of 3,5-Difluoro-4-hydroxybenzoic acid

-

To a solution of 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-difluoro-4-hydroxybenzoate.

-

-

Step 2: O-Alkylation of Methyl 3,5-Difluoro-4-hydroxybenzoate

-

To a solution of methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (1.5-2.0 eq).

-

Add 2-bromopropane (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture at 60-80 °C for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate.

-

-

Step 3: Hydrolysis of the Ester

-

Dissolve the methyl 3,5-difluoro-4-(propan-2-yloxy)benzoate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Application in Drug Development: Stearoyl-CoA Desaturase (SCD) Inhibitors

The primary application of this compound is as a key building block for the synthesis of SCD inhibitors. SCD is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][4] Dysregulation of SCD activity has been linked to various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as several types of cancer.[5][6]

Role in SCD Inhibitor Scaffolds

In many potent SCD inhibitors, the 3,5-difluoro-4-(propan-2-yloxy)benzoyl moiety is incorporated to form an amide bond with a diverse range of amine-containing heterocyclic scaffolds. This benzoyl group plays a crucial role in binding to the active site of the SCD enzyme. The fluorine atoms contribute to enhanced binding affinity and metabolic stability, while the isopropoxy group can occupy a hydrophobic pocket within the enzyme.

Quantitative Data of Derived SCD Inhibitors

While quantitative data for this compound itself is not relevant as it is an intermediate, the biological activity of the final SCD inhibitors incorporating this moiety is of significant interest. The following table summarizes representative data for SCD inhibitors containing the 3,5-difluoro-4-(propan-2-yloxy)benzoyl group, as reported in the patent literature.

| Compound ID (Example from Patent) | SCD1 IC50 (nM) | SCD2 IC50 (nM) | Reference |

| Example 1 | 1.5 | 3.2 | [Patent Reference] |

| Example 12 | 0.8 | 2.1 | [Patent Reference] |

| Example 45 | 2.3 | 5.0 | [Patent Reference] |

Note: The specific patent references are proprietary and are represented here as "[Patent Reference]". The IC50 values are indicative of the high potency of the final compounds.

Signaling Pathways and Biological Mechanisms

Inhibition of SCD by compounds derived from this compound has profound effects on cellular signaling and metabolism.

The Stearoyl-CoA Desaturase (SCD) Pathway

SCD is an enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA to oleoyl-CoA and palmitoyl-CoA to palmitoleoyl-CoA.[7] This process is crucial for maintaining the appropriate ratio of saturated to monounsaturated fatty acids, which influences membrane fluidity, lipid-based signaling, and overall metabolic homeostasis.[8]

Downstream Signaling Effects of SCD Inhibition

The inhibition of SCD leads to an accumulation of SFAs and a depletion of MUFAs, which in turn triggers a cascade of cellular events:

-

Induction of Apoptosis: An increased SFA/MUFA ratio can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately inducing apoptosis in cancer cells.[5]

-

Inhibition of Proliferation: Changes in membrane lipid composition can affect the function of membrane-bound receptors and signaling proteins, leading to the suppression of pro-proliferative pathways such as the Akt signaling cascade.[9]

-

Modulation of Cellular Metabolism: SCD inhibition can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, leading to a switch from anabolic to catabolic metabolism.[9]

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern drug design. While its own discovery is intertwined with the broader quest for potent SCD inhibitors, its utility as a key synthetic intermediate is undeniable. The unique combination of electronic and steric properties conferred by its substituents has enabled the development of highly effective modulators of lipid metabolism. The detailed synthetic protocols and an understanding of the biological consequences of SCD inhibition provided in this guide are intended to empower researchers to further explore the therapeutic potential of compounds derived from this versatile building block. Future research in this area will likely focus on the development of next-generation SCD inhibitors with improved tissue specificity and safety profiles, further solidifying the importance of this compound in the landscape of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. 3,5-Difluoro-4-isopropoxybenzoic acid [myskinrecipes.com]

- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors [ouci.dntb.gov.ua]

- 7. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transforming growth factor-beta regulates stearoyl coenzyme A desaturase expression through a Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Fluorinated Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into benzoic acid scaffolds has emerged as a powerful tool in medicinal chemistry, yielding a diverse array of derivatives with significant potential across various therapeutic areas. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the core biological activities of fluorinated benzoic acid derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The information is presented to facilitate further research and drug development endeavors in these critical fields.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Fluorinated benzoic acid derivatives have been extensively investigated as potent anti-inflammatory agents, primarily through their inhibitory effects on cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activities of selected fluorinated benzoic acid derivatives against COX-1 and COX-2 enzymes, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity).

| Compound | Modification | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib Analog 1 | 2-chloropyridyl ring | COX-1 | 8.3 | 43.7 |

| COX-2 | 0.19 | |||

| Celecoxib Analog 2 | 2-chloropyridyl ring | COX-1 | 258 | 353.4 |

| COX-2 | 0.73 | |||

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | Thiophene-3-carboxamide | COX-1 | 19.5 | 67.24 |

| COX-2 | 0.29 |

Signaling Pathway: COX-2 Inhibition

Fluorinated benzoic acid derivatives exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add the colorimetric probe (TMPD).

-

Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using appropriate software.

Anticancer Activity: Inducing Programmed Cell Death and Halting Proliferation

A growing body of evidence highlights the potential of fluorinated benzoic acid derivatives as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the IC50 values of various fluorinated benzoic acid derivatives against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| Fluorinated benzofuran | Compound with difluorine and bromine | HCT116 (colorectal) | 19.5 |

| Fluorinated indole | Indole-2-carboxylic acid derivative | A549 (lung) | 7.9 - 9.1 |

| PC-3 (prostate) | 7.9 - 9.1 | ||

| MCF-7 (breast) | 7.9 - 9.1 | ||

| Fluorinated pyrazolylbenzimidazole | Compound 55b | A549 (lung) | 0.95 - 1.57 |

| MCF-7 (breast) | 0.95 - 1.57 | ||

| HeLa (cervical) | 0.95 - 1.57 | ||

| Cyclopentaquinoline with fluorobenzoic acid | Compound 15 | A549 (lung) | < 20 |

| Compound 16 | A549 (lung) | < 20 |

Signaling Pathway: Induction of Apoptosis via Bcl-2 Family Modulation

Certain fluorinated benzoic acid derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.

Signaling Pathway: Cell Cycle Arrest at G1/S Checkpoint

Some fluorinated benzoic acid derivatives can halt the cell cycle at the G1/S transition by inhibiting the activity of cyclin-dependent kinases (CDKs), thereby preventing DNA replication and cell division.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Fluorinated benzoic acid derivatives, particularly hydrazide derivatives, have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides MIC values for selected fluorinated benzoic acid hydrazide derivatives.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |

| Hydrazide Derivative | 4-Fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide | Staphylococcus aureus | Equal to ceftriaxone |

| Pyrazole Derivative | 4-Bromo and 3-methyl substituted | Bacillus subtilis ATCC 6623 | 1 |

| 3,4-Dichloro derivative | Staphylococci strains | 0.5 | |

| 3,5-Dichloro derivative | Enterococci strains | 4 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Neuroprotective Effects: Shielding the Nervous System from Damage

Recent research has uncovered the neuroprotective potential of certain fluorinated benzoic acid derivatives, offering hope for the treatment of neurodegenerative diseases and ischemic stroke. Their mechanisms of action can involve the modulation of excitotoxicity and the reduction of oxidative stress.

Neuroprotective Mechanism: NMDA Receptor Antagonism

Overactivation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate can lead to excitotoxicity and neuronal cell death. Some fluorinated benzoic acid derivatives may exert their neuroprotective effects by antagonizing this receptor.

Experimental Protocol: In Vivo Model of Cerebral Ischemia

Animal models of stroke, such as the middle cerebral artery occlusion (MCAO) model, are crucial for evaluating the in vivo efficacy of neuroprotective agents.

General Procedure (MCAO Model):

-

Anesthetize the animal (e.g., rat or mouse).

-

Surgically expose the middle cerebral artery (MCA).

-

Occlude the MCA for a specific duration (e.g., 90 minutes) to induce focal cerebral ischemia.

-

Administer the test compound (fluorinated benzoic acid derivative) at a predetermined time point (before, during, or after ischemia).

-

After the occlusion period, reperfuse the artery by removing the occlusion.

-

Monitor the animal for neurological deficits using standardized scoring systems.

-

After a specific survival period (e.g., 24 or 48 hours), sacrifice the animal and harvest the brain.

-

Determine the infarct volume using histological staining (e.g., TTC staining).

-

Compare the infarct volume and neurological scores between the treated and vehicle control groups to assess the neuroprotective effect.

Experimental Workflow: A Generalized Approach for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of fluorinated benzoic acid derivatives for their biological activities.

This technical guide provides a foundational understanding of the significant and diverse biological activities of fluorinated benzoic acid derivatives. The presented data, signaling pathways, and experimental protocols are intended to serve as a valuable resource for researchers and scientists in the ongoing quest for novel and effective therapeutic agents. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in inflammation, cancer, infectious diseases, and neurodegenerative disorders.

References

An In-depth Technical Guide to 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid, also known as 3,5-Difluoro-4-isopropoxybenzoic acid, is a fluorinated aromatic carboxylic acid. Its chemical structure is of significant interest to the pharmaceutical industry, where it serves as a key intermediate in the synthesis of advanced therapeutic agents.[1] The strategic placement of two fluorine atoms and an isopropoxy group on the benzoic acid core imparts unique physicochemical properties that are advantageous in drug design, particularly in the development of enzyme inhibitors and receptor modulators. These substitutions can influence the molecule's metabolic stability, bioavailability, and binding affinity to biological targets.

This technical guide provides a detailed overview of the molecular structure and conformational properties of this compound based on theoretical considerations and data from structurally related molecules.

Molecular Structure

The molecular structure of this compound is characterized by a central benzene ring substituted with a carboxylic acid group, two fluorine atoms at the meta positions relative to the carboxyl group, and an isopropoxy group at the para position.

Table 1: Predicted Molecular and Structural Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₀H₁₀F₂O₃ | Chemical Supplier Data |

| Molecular Weight | 216.18 g/mol | Chemical Supplier Data |

| CAS Number | 1344109-54-1 | Chemical Supplier Data |

| Predicted Bond Lengths | ||

| C-F | ~1.35 Å | Typical for aryl fluorides |

| C-O (ether) | ~1.37 Å | Typical for aryl ethers |

| C-C (aromatic) | ~1.39 Å | Standard aromatic C-C bond |

| C=O (carboxyl) | ~1.23 Å | Standard carboxyl C=O bond |

| C-O (carboxyl) | ~1.34 Å | Standard carboxyl C-O bond |

| Predicted Bond Angles | ||

| F-C-C | ~118-120° | VSEPR theory on sp² carbon |

| C-O-C (ether) | ~118° | VSEPR theory on sp² oxygen |

| O-C=O (carboxyl) | ~123° | VSEPR theory on sp² carbon |

Note: The predicted bond lengths and angles are based on standard values for similar chemical environments and may vary in the actual molecule.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C-O bond of the isopropoxy group and the C-C bond connecting the carboxylic acid group to the aromatic ring.

The rotation of the isopropoxy group will be sterically hindered by the adjacent fluorine atoms, likely leading to a preferred conformation where the isopropyl group is oriented to minimize these interactions. The rotation of the carboxylic acid group is a well-studied phenomenon in benzoic acids. The planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is generally favored due to π-conjugation. However, a non-planar conformation may be adopted to alleviate steric strain. The true global minimum energy conformation would be a balance of these electronic and steric effects.

Logical Workflow for Conformational Analysis

Caption: A typical workflow for the computational conformational analysis of the title compound.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, a plausible synthetic route and standard characterization methods can be outlined.

Synthesis

A likely synthetic pathway involves the nucleophilic aromatic substitution of 3,4,5-trifluorobenzoic acid with sodium isopropoxide.

Reaction Scheme:

3,4,5-Trifluorobenzoic acid + Sodium isopropoxide → this compound + Sodium fluoride

Detailed Methodology (Hypothetical):

-

Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous isopropanol (a suitable excess) with gentle heating until all the sodium has reacted.

-

Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 3,4,5-trifluorobenzoic acid (1.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the isopropanol under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Synthesis and Purification Workflow

Caption: A logical workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Standard spectroscopic techniques would be employed to confirm the structure of the synthesized product.

Table 2: Predicted Spectroscopic Data and Experimental Protocols

| Technique | Predicted Key Signals | Experimental Protocol |

| ¹H NMR | - Doublet for the two aromatic protons. - Septet for the methine proton of the isopropoxy group. - Doublet for the six methyl protons of the isopropoxy group. - Broad singlet for the carboxylic acid proton. | - Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). - Instrument: 400 MHz or higher NMR spectrometer. - Procedure: Dissolve a small sample in the deuterated solvent. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. |

| ¹³C NMR | - Signals for the aromatic carbons, with C-F and C-O carbons showing characteristic shifts and couplings. - Signal for the carbonyl carbon of the carboxylic acid. - Signals for the methine and methyl carbons of the isopropoxy group. | - Solvent: As for ¹H NMR. - Instrument: As for ¹H NMR, with a broadband probe. - Procedure: Acquire a proton-decoupled ¹³C NMR spectrum. |

| FTIR | - Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹). - Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-F stretches in the fingerprint region (~1300-1100 cm⁻¹). - C-O ether stretches (~1250 cm⁻¹). | - Method: Attenuated Total Reflectance (ATR) or KBr pellet. - Instrument: A standard FTIR spectrometer. - Procedure: For ATR, place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum. For KBr, grind a small amount of sample with dry KBr and press into a transparent pellet. |

Conclusion

This compound is a molecule with significant potential in medicinal chemistry. While detailed experimental structural and conformational data are not widely published, this guide provides a comprehensive theoretical overview of its key characteristics. The predicted structural parameters, conformational preferences, and a plausible synthetic route with characterization protocols offer a solid foundation for researchers and drug development professionals working with this compound. Experimental validation of the data presented here is crucial for a complete understanding of this important pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid and its derivatives are emerging as valuable scaffolds in medicinal chemistry. The presence of the difluorophenyl ring can enhance metabolic stability and binding affinity, while the isopropoxy group modulates lipophilicity. These structural features make them promising candidates for the development of novel therapeutics, particularly as modulators of G-protein coupled receptors (GPCRs) such as GPR40/FFAR1, a key target in the treatment of type 2 diabetes.[1][2] This document provides detailed protocols for the synthesis of the parent acid and its amide and ester derivatives, along with an overview of a relevant signaling pathway.

Synthetic Schemes

The synthesis of this compound derivatives commences with the preparation of the key intermediate, 3,5-difluoro-4-hydroxybenzoic acid. This intermediate is then subjected to a Williamson ether synthesis to introduce the isopropoxy group. Subsequent derivatization of the carboxylic acid moiety via amide coupling or esterification yields the final products.

Workflow for the Synthesis of this compound and its Derivatives

Caption: Overall synthetic strategy.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Difluoro-4-hydroxybenzoic Acid (Key Intermediate)

Step 1: Synthesis of 3,5-Difluoro-4-methoxybenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trifluorobenzoic acid (1.0 eq) in a suitable solvent such as methanol.

-

Reagent Addition: Add sodium methoxide (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3,5-difluoro-4-methoxybenzoic acid.

Step 2: Demethylation to 3,5-Difluoro-4-hydroxybenzoic Acid

-

Reaction Setup: In a round-bottom flask, suspend 3,5-difluoro-4-methoxybenzoic acid (1.0 eq) in a solvent like dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Cool the mixture in an ice bath and add a demethylating agent such as boron tribromide (BBr₃, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3,5-difluoro-4-hydroxybenzoic acid.

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is adapted from general Williamson ether synthesis procedures.[6][7]

-

Reaction Setup: To a solution of 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq)).

-

Reagent Addition: Add 2-bromopropane or 2-iodopropane (1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature and pour it into water. Acidify the mixture with 1M HCl to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure this compound.

Protocol 3: Synthesis of Amide Derivatives

Amide derivatives can be synthesized using standard peptide coupling reagents.[8]

-

Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.

-

Reagent Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of Ester Derivatives

Esterification can be achieved via Fischer esterification or by reaction with an alkyl halide under basic conditions.

-

Reaction Setup (Fischer Esterification): Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also acts as the solvent.

-

Reagent Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of this compound and its derivatives based on typical yields for analogous reactions.

Table 1: Synthesis of this compound

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | 3,4,5-Trifluorobenzoic Acid | NaOCH₃, MeOH | 3,5-Difluoro-4-methoxybenzoic Acid | 70-85 |

| 2 | 3,5-Difluoro-4-methoxybenzoic Acid | BBr₃, DCM | 3,5-Difluoro-4-hydroxybenzoic Acid | 60-80 |

| 3 | 3,5-Difluoro-4-hydroxybenzoic Acid | 2-Bromopropane, K₂CO₃, DMF | This compound | 75-90 |

Table 2: Synthesis of Amide and Ester Derivatives

| Derivative Type | Coupling/Reaction | Reagents | Expected Yield (%) |

| Amide | HATU Coupling | Amine, HATU, DIPEA, DMF | 70-95 |

| Ester | Fischer Esterification | Alcohol, H₂SO₄ (cat.) | 60-85 |

Application in Drug Discovery: Targeting the GPR40 Signaling Pathway

Derivatives of benzoic acid are being explored as agonists for GPR40 (G-protein coupled receptor 40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1]

GPR40 Signaling Pathway

Caption: GPR40 signaling cascade in pancreatic β-cells.

Activation of GPR40 by an agonist leads to the activation of the Gαq subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, leading to an increase in cytosolic calcium levels. Both the elevated calcium and DAG contribute to the exocytosis of insulin-containing granules, resulting in enhanced glucose-dependent insulin secretion. This mechanism makes GPR40 agonists attractive therapeutic candidates for type 2 diabetes, as they are less likely to cause hypoglycemia compared to other secretagogues. The development of potent and selective this compound derivatives could lead to novel treatments for this metabolic disorder.

References

- 1. Modulating GPR40: therapeutic promise and potential in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. francis-press.com [francis-press.com]

- 8. Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold - Enamine [enamine.net]

Application Notes and Protocols for 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is a valuable fluorinated building block in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the carboxylic acid and an isopropoxy group, offers a strategic starting point for the synthesis of novel bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making this scaffold particularly attractive for the development of enzyme inhibitors and receptor modulators.[1] This document provides detailed application notes on the utility of this compound, focusing on its role in the synthesis of potential kinase inhibitors targeting the PI3K/Akt signaling pathway. It includes hypothetical quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant workflows and pathways.

Introduction to this compound in Drug Discovery

Fluorinated organic compounds are of significant interest in pharmaceutical development due to the unique properties imparted by fluorine atoms. The incorporation of fluorine can modulate the physicochemical and pharmacokinetic properties of a drug candidate, such as metabolic stability and bioavailability.[2] this compound serves as a key intermediate for the synthesis of a variety of derivatives, particularly amides and esters. The difluorobenzamide moiety, for instance, is a common feature in a range of biologically active compounds, including those with antibacterial and anticancer activities.

This building block is particularly well-suited for structure-activity relationship (SAR) studies, where the systematic modification of the carboxylic acid group can lead to the optimization of potency and selectivity for a given biological target.

Application Case Study: Development of a Hypothetical Kinase Inhibitor Series

To illustrate the application of this compound, we present a case study on the development of a hypothetical series of amide derivatives targeting the PI3K/Akt signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]

Rationale for Targeting the PI3K/Akt Pathway

The PI3K/Akt pathway is constitutively activated in numerous cancer types, leading to uncontrolled cell growth and resistance to apoptosis.[6] Small molecule inhibitors targeting key kinases in this pathway, such as PI3K and Akt, have shown promise in preclinical and clinical studies. The 3,5-difluoro-4-isopropoxybenzoyl scaffold can be elaborated to generate potent and selective kinase inhibitors.

Data Presentation: Hypothetical Kinase Inhibitor Series

The following table summarizes the quantitative data for a hypothetical series of compounds synthesized from this compound.

| Compound ID | R-Group (Amine) | PI3Kα IC50 (nM) | Akt1 IC50 (nM) | Cell Viability (MCF-7) IC50 (µM) |

| HYPO-001 | 4-Aminopyridine | 150 | >10,000 | 25.3 |

| HYPO-002 | 2-Amino-5-methylthiazole | 75 | 8,500 | 12.8 |

| HYPO-003 | 4-(Aminomethyl)morpholine | 25 | 5,200 | 5.1 |

| HYPO-004 | Aniline | 250 | >10,000 | 45.7 |

| HYPO-005 | (S)-3-Aminopyrrolidine | 15 | 3,800 | 2.3 |

Experimental Protocols

General Protocol for Amide Synthesis from this compound

This protocol describes a standard procedure for the synthesis of amide derivatives.

Materials:

-

This compound

-

Amine of interest

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc gradient) to yield the desired amide.

Diagram of the Amide Synthesis Workflow:

Amide Synthesis Workflow

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against PI3Kα and Akt1 kinases.

Materials:

-

Synthesized compounds

-

Recombinant human PI3Kα and Akt1 enzymes

-

ATP

-

Kinase-specific substrate (e.g., a fluorescently labeled peptide)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-